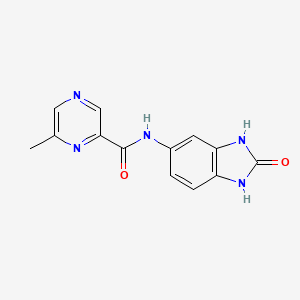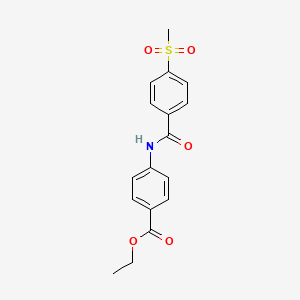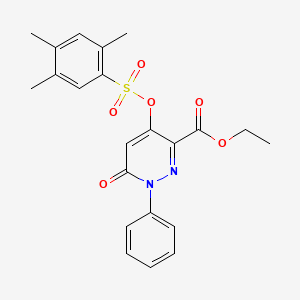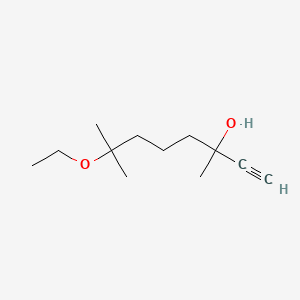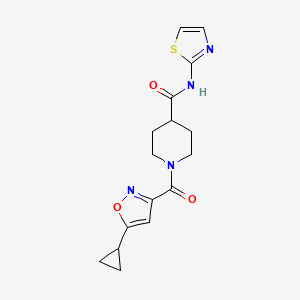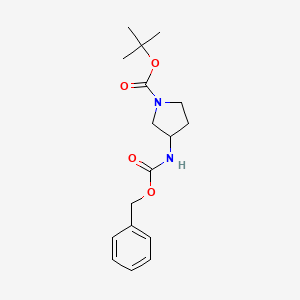
1-Boc-3-Cbz-Aminopyrrolidine
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Boc-3-Cbz-Aminopyrrolidine involves multiple steps, typically starting with the protection of the amino group of pyrrolidine. The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl dicarbonate in the presence of a base such as triethylamine. The carbobenzyloxy (Cbz) group is then added using benzyl chloroformate. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis routes are well-established and can be scaled up for larger quantities.
Análisis De Reacciones Químicas
1-Boc-3-Cbz-Aminopyrrolidine undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid, while the Cbz group can be removed via catalytic hydrogenation using palladium on carbon and hydrogen gas.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common reagents used in these reactions include trifluoroacetic acid, palladium on carbon, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Boc-3-Cbz-Aminopyrrolidine is widely used in scientific research, particularly in:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: While its primary use is in research, it can also be used in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-Cbz-Aminopyrrolidine is primarily related to its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The Boc group can be removed under acidic conditions, while the Cbz group can be removed via hydrogenation .
Comparación Con Compuestos Similares
1-Boc-3-Cbz-Aminopyrrolidine is unique due to the presence of both Boc and Cbz protecting groups. Similar compounds include:
1-Boc-3-aminopyrrolidine: Lacks the Cbz group and is used for simpler protection strategies.
3-(Boc-amino)pyrrolidine: Another variant with only the Boc group.
1-Cbz-3-aminopyrrolidine: Contains only the Cbz group and is used in different synthetic routes.
These compounds are used based on the specific requirements of the synthetic route and the desired protection strategy.
Propiedades
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-9-14(11-19)18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSYDQGCKDPQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)
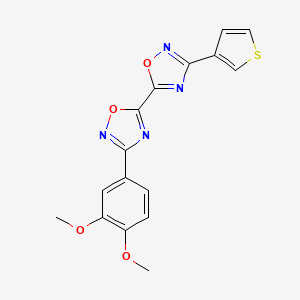
![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)
![N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2419840.png)
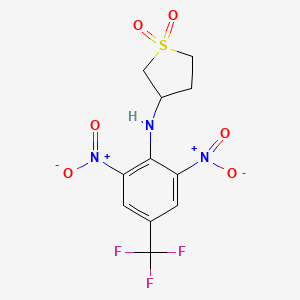
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
![N-(4-chloro-3-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2419845.png)
